Micronomicin
Overview
Description
Micronomicin is an aminoglycoside antibiotic marketed in Japan under the brand names Sagamicin and Luxomicina . It is a small molecule with a chemical formula of C20H41N5O7 .
Molecular Structure Analysis
Micronomicin has a molecular weight of 463.576 g/mol and a monoisotopic mass of 463.30059868 Da . Its molecular formula is C20H41N5O7 . The structure of Micronomicin is complex, with multiple functional groups and stereocenters .Physical And Chemical Properties Analysis
Micronomicin has a chemical formula of C20H41N5O7 and an average molecular weight of 463.576 . More specific physical and chemical properties such as solubility, melting point, etc., are not provided in the search results.Scientific Research Applications
Raman Spectroscopy in Biomedical and Biotechnological Studies
Raman Spectroscopy (RS) has emerged as a significant tool in biomedical and biotechnological research, enabling the detailed investigation of biological processes at the cellular level. This technique is particularly effective in studying the mechanisms of synthesis and accumulation of valuable biomolecules such as neutral lipids and carotenoids in algal cells, which are of considerable interest for their antioxidant properties and potential in disease prevention. RS offers insights into the photosynthetic, analytical, and physiological aspects of microalgal research, demonstrating its application in understanding lipid and carotenoid content, crucial for biotechnological innovations (Allakhverdiev et al., 2022).
Automated Microinjection for Genetic Research
Automated microinjection systems represent a pivotal advancement in genetics, enabling high-volume throughput and detailed statistical data for cellular research. These systems facilitate precise manipulation at the microscale, critical for understanding cell behavior and function in various biological and medical applications. The integration of machine vision, cell modeling, and sophisticated control loops underscores the technique's potential in advancing genetic research and biotechnological applications, offering a path toward innovative therapeutic solutions (Permana et al., 2016).
Microarray Technologies in Microbial Ecology
Microarray technology has significantly impacted microbial ecology by enabling the simultaneous analysis of microbial populations in complex environments. This technology offers a comprehensive view of microbial diversity, aiding in the understanding of ecological dynamics and the identification of microbial functions in various habitats. Advances in microarray applications are crucial for exploring microbial interactions with their environment, providing valuable insights into biodiversity and ecosystem functionality (Gentry et al., 2006).
Nanobiotechnology in Clinical Diagnostics
Nanobiotechnologies, including nanoparticles and nanosensors, are revolutionizing molecular diagnostics by enabling the detection of diseases at the molecular and cellular levels. These technologies extend the capabilities of traditional diagnostic methods, offering potential applications in cancer diagnosis, biomarker discovery, and the detection of infectious diseases. The development of nanobiotechnologies for clinical diagnostics illustrates the intersection of nanotechnology and biomedicine, promising advancements in personalized medicine and therapeutic interventions (Jain, 2007).
Microfluidics in Biotechnology
Microfluidics technology is fostering new developments in biotechnological research by enabling precise control and manipulation of fluids at the microscale. This technology supports innovative approaches in cell screening, microbial population analysis, and the development of organ-on-a-chip models. Microfluidics offers a platform for enhancing biotechnological applications through improved efficiency and specificity in experiments, highlighting its potential in advancing research and industrial applications in the biotechnological sector (Ortseifen et al., 2020).
Safety And Hazards
Micronomicin should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYGXMICFMACRA-XHEDQWPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66803-19-8 (unspecified sulfate) | |
Record name | Micronomicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401023736 | |
Record name | Micronomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Micronomicin | |
CAS RN |
52093-21-7 | |
Record name | Micronomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52093-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Micronomicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Micronomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Micronomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MICRONOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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